![molecular formula C8H14N12O4 B12665428 DI[1,3,5-Triazine-2,4,6-triamine] oxalate CAS No. 70285-36-8](/img/structure/B12665428.png)
DI[1,3,5-Triazine-2,4,6-triamine] oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI[1,3,5-Triazine-2,4,6-triamine] oxalate typically involves the reaction of melamine with oxalic acid. The reaction is carried out in an aqueous medium, where melamine and oxalic acid are dissolved and then mixed. The resulting solution is heated to facilitate the formation of the oxalate salt. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
DI[1,3,5-Triazine-2,4,6-triamine] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the triazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Applications De Recherche Scientifique
DI[1,3,5-Triazine-2,4,6-triamine] oxalate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DI[1,3,5-Triazine-2,4,6-triamine] oxalate involves its interaction with various molecular targets and pathways. The triazine ring and amino groups play a crucial role in its reactivity and binding to target molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound of DI[1,3,5-Triazine-2,4,6-triamine] oxalate, known for its use in the production of melamine resins.
Cyanuric Acid: Another triazine derivative with three hydroxyl groups, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in the synthesis of various chemicals.
Uniqueness
This compound is unique due to the presence of both melamine and oxalic acid, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
70285-36-8 |
|---|---|
Formule moléculaire |
C8H14N12O4 |
Poids moléculaire |
342.28 g/mol |
Nom IUPAC |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.C2H2O4/c2*4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h2*(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
Clé InChI |
MCQLDSBXMCNAFY-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


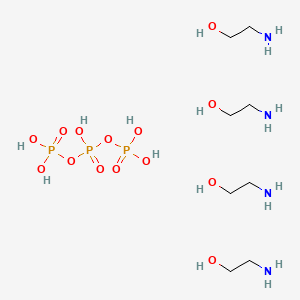
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
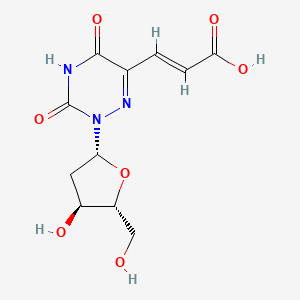

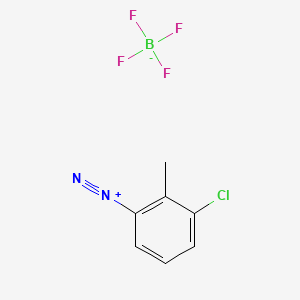
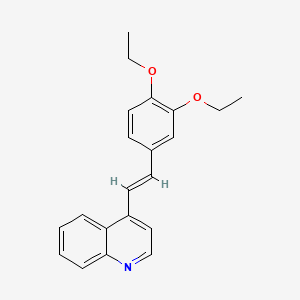
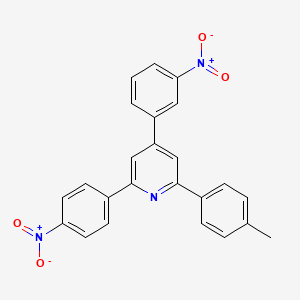
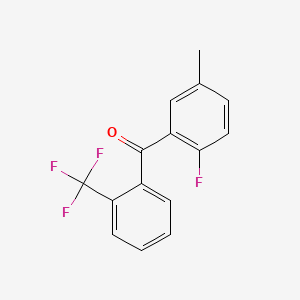


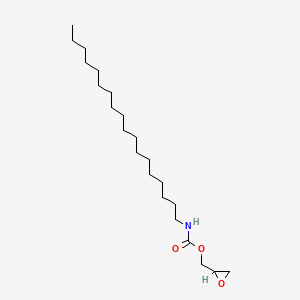
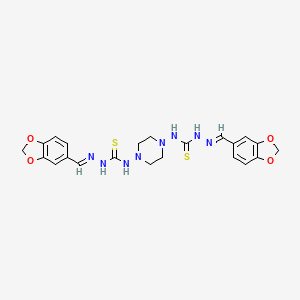
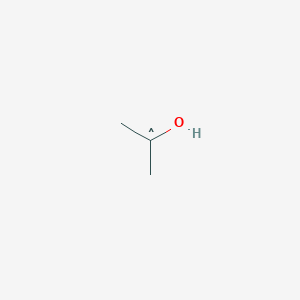
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
